N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide
Description
Properties
Molecular Formula |
C22H25FN2O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C22H25FN2O4S/c1-4-5-8-20(26)24-22-21(30(27,28)19-11-9-17(23)10-12-19)15(2)16(3)25(22)14-18-7-6-13-29-18/h6-7,9-13H,4-5,8,14H2,1-3H3,(H,24,26) |
InChI Key |
KGMDUPURVHILEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the furan-2-ylmethyl group. The fluorophenylsulfonyl group is then added through sulfonylation reactions. The final step involves the attachment of the pentanamide chain under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve consistent results. Catalysts and reagents are selected based on their efficiency and compatibility with the desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions: N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide has shown promise in drug development, particularly as a potential therapeutic agent against various diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit selective cytotoxicity against tumor cell lines. For instance, derivatives of furan-containing compounds have demonstrated significant activity against breast cancer (MCF-7) and melanoma (A375-C5) cell lines . The incorporation of the sulfonyl group may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.
Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. Compounds with similar functional groups have been observed to reduce inflammatory responses in vitro and in vivo, suggesting that this compound may possess similar properties .
Pharmacological Studies
Pharmacological studies are essential for understanding the therapeutic potential of this compound. Preliminary investigations into its pharmacokinetics and pharmacodynamics are ongoing.
Materials Science
Beyond medicinal applications, this compound can be explored for its potential use in materials science. Its unique structural properties may allow it to be utilized in:
Polymer Chemistry
The compound's ability to form stable complexes could be advantageous in developing new polymeric materials with enhanced properties such as thermal stability or electrical conductivity.
Nanotechnology
Incorporation into nanocarriers for drug delivery systems is another promising application. The furan and pyrrole moieties can facilitate interactions with lipid membranes, enhancing drug solubility and bioavailability .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of furan-containing compounds against various cancer cell lines. Results showed that modifications to the furan structure significantly enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents.
Case Study 2: Anti-inflammatory Activity Assessment
In a controlled trial assessing anti-inflammatory effects, compounds with sulfonamide functionalities were tested for their ability to inhibit cyclooxygenase enzymes (COX). The results indicated a significant reduction in inflammatory markers, supporting further investigations into this compound's potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Physicochemical Properties
- Lipophilicity: The pentanamide chain in the target compound likely increases logP compared to bicalutamide’s polar cyano group.
- Solubility : Sulfonyl groups generally improve aqueous solubility, but the furan-2-ylmethyl substituent may reduce it compared to isopropyl analogs.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}pentanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₂₀H₁₉FN₂O₄S, with a molecular weight of 402.4 g/mol. The compound features a furan ring, a pyrrole ring, and a sulfonyl group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their function.
- Receptor Interaction : The furan and pyrrole rings may interact with specific receptors involved in disease pathways.
- Cell Metabolism Modulation : Similar compounds have been shown to affect glucose uptake and adenosine triphosphate (ATP) production in cells, suggesting potential metabolic effects.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties. For instance, pyrrole derivatives have been reported to suppress cell growth and enhance the production of monoclonal antibodies in cell cultures . This suggests that this compound may also possess anticancer potential by modulating cell proliferation pathways.
Antimicrobial Properties
Research into related compounds has demonstrated significant antimicrobial activity. For example, derivatives containing the sulfonyl group have shown efficacy against various bacterial strains . This raises the possibility that the compound may exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Sulfonyl Group : Enhances binding and activity against certain biological targets.
- Pyrrole and Furan Rings : Essential for maintaining structural integrity and biological interactions.
A comparative analysis of related compounds reveals that modifications to these groups can significantly alter potency and selectivity.
Case Studies
- Monoclonal Antibody Production : A study demonstrated that similar pyrrole derivatives improved cell-specific productivity in monoclonal antibody production by modulating metabolic pathways . This indicates potential applications in biopharmaceuticals.
- Antibacterial Activity : Research on sulfonamide derivatives has shown strong antibacterial effects against resistant strains . These findings suggest that this compound could be explored as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
